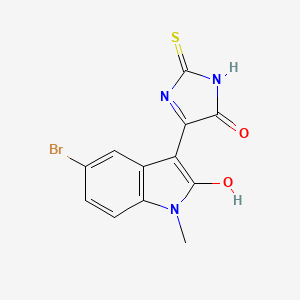

![molecular formula C19H31NO2S B5557371 1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)

1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

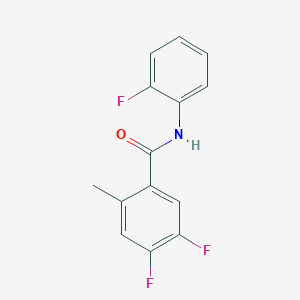

1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol, also known as A-366, is a potent and selective inhibitor of histone lysine methyltransferase G9a and GLP (EHMT2 and EHMT1), which are involved in the regulation of gene expression. A-366 has shown promising results in the treatment of various types of cancer and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis

Adamantyl-containing compounds, including 1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol, have garnered attention due to their potential in developing highly effective and selective drugs. These compounds are part of a broader category of adamantane chemistry, focusing on synthesis, characterization, and chemical properties. Recent advancements have overcome previous limitations on derivatives containing unsubstituted adamantane, paving the way for exploring the biological activity of these synthesized compounds (Shokova & Kovalev, 2013).

Pharmacological Profile and Therapeutic Potential

The pharmacological potential of adamantane derivatives, including this compound, extends beyond well-known compounds like amantadine and memantine used in treating neurodegenerative diseases. These compounds are investigated for their efficacy against Alzheimer's, Parkinson's, and other neurodegenerative conditions, with some derivatives showing superior potential. This information underscores the critical research directions for biochemists, pharmacologists, medicinal chemists, physiologists, neurologists, and the pharmaceutical industry (Dembitsky, Gloriozova, & Poroikov, 2020).

Broader Biological Activities

Exploration into the broader biological activities of adamantyl-containing compounds has led to significant findings across various fields. These compounds have been shown to possess a range of activities, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and acting as free radicals scavenger and central nervous system stimulators. Such a wide array of pharmacological and biological activities highlights the compound's versatility and potential as a promising chemical or drug candidate in both agriculture and medicine (Naveed et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-adamantylsulfanyl)-1-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO2S/c1-17(2)11-20(12-18(17,3)22)16(21)10-23-19-7-13-4-14(8-19)6-15(5-13)9-19/h13-15,22H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVZJHYZKZXTDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1(C)O)C(=O)CSC23CC4CC(C2)CC(C4)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557303.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)

![2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5557332.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)

![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)

![N-[4-(aminosulfonyl)phenyl]nicotinamide](/img/structure/B5557353.png)

![methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5557387.png)